5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid
CAS No.:
Cat. No.: VC18136589
Molecular Formula: C13H16BrNO5
Molecular Weight: 346.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrNO5 |
|---|---|
| Molecular Weight | 346.17 g/mol |
| IUPAC Name | 5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
| Standard InChI | InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)8(14)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
| Standard InChI Key | YFGDVBAXJXCCJL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)OC |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₆BrNO₅, with a molecular weight of 346.17 g/mol. Its IUPAC name, 5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, reflects the substitution pattern on the benzene ring:
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Position 2: Boc-protected amino group (-NHBoc), enhancing stability and solubility in organic solvents.
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Position 4: Methoxy (-OCH₃), an electron-donating group influencing electronic properties.
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Position 5: Bromine (-Br), facilitating cross-coupling reactions.
Spectroscopic Analysis
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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High-Performance Liquid Chromatography (HPLC): Purity >95% under optimized conditions.
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Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 347.04.
Synthesis Pathways
Stepwise Synthesis
The synthesis involves four key steps (Figure 1):
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Nitration: Introduction of a nitro group via mixed acid (H₂SO₄/HNO₃) at 0–5°C .
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Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro to amino groups.
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Bromination: Electrophilic bromination (Br₂ or N-bromosuccinimide) at position 5 .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dimethylaminopyridine (DMAP).
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitration | H₂SO₄, HNO₃ | H₂SO₄ | 0–5°C | 70–80 |
| Reduction | H₂, Pd/C | Ethanol | RT | 85–90 |
| Bromination | Br₂, FeBr₃ | DCM | 40°C | 65–75 |
| Boc Protection | Boc₂O, DMAP | THF | RT | 90–95 |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .
Chemical Reactivity and Applications
Key Reactions
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Esterification: Carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters, improving solubility .
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Nucleophilic Substitution: Bromine undergoes Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation .
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Boc Deprotection: Acidic hydrolysis (HCl/dioxane) yields free amines for further functionalization .
Table 2: Reaction Optimization Parameters
| Reaction Type | Reagents | Solvent | Temperature | Conversion (%) |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | DCM | 50°C | 95 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 85 |
| Boc Deprotection | 4M HCl, dioxane | Dioxane | 40°C | 98 |
Pharmaceutical Applications
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Peptide Synthesis: Boc group prevents unwanted side reactions during solid-phase peptide synthesis .
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Drug Discovery: Serves as a scaffold for kinase inhibitors and protease activators .
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Material Science: Modifies polymer backbones for enhanced thermal stability .
Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs inhibit serine proteases (e.g., thrombin) by binding to active sites via hydrogen bonds with Boc carbonyls . For example, derivatives exhibit IC₅₀ values of 2–5 µM against trypsin-like proteases .
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 5-Bromo-2-NHBoc-4-OMe-BA | Serine protease | 3.2 | HepG2 | |
| 5-Chloro-2-NHBoc-4-OMe-BA | Thrombin | 4.8 | HEK293 |
Comparative Analysis with Analogues
Substituent Effects
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Boc vs. Free Amine: Boc protection reduces nucleophilicity by 50%, minimizing oxidation .
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Bromine vs. Chlorine: Bromine enhances electrophilicity, increasing Suzuki coupling yields by 20% .
Table 4: Electronic and Steric Effects
| Compound | LogP | Solubility (mg/mL) | Reactivity (Suzuki Yield %) |
|---|---|---|---|
| 5-Bromo-2-NHBoc-4-OMe-BA | 2.1 | 0.5 | 85 |
| 5-Bromo-2-NH₂-4-OMe-BA | 1.3 | 2.4 | 65 |
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